

A Comparative Analysis of SR3335: Bridging In Vitro Efficacy with In Vivo Outcomes

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Compound of Interest

Compound Name: SR3335

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This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for **SR3335**, a selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor Alpha (ROR α). The data presented herein is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of ROR α modulation.

SR3335 has been identified as a potent and selective chemical probe for studying the physiological and pathophysiological roles of ROR α .^{[1][2][3][4]} This nuclear receptor is implicated in the regulation of metabolic processes, particularly hepatic gluconeogenesis.^{[1][2][3][5]} Understanding the concordance and divergence between in vitro and in vivo findings is crucial for the continued development of ROR α -targeting therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of **SR3335**.

Table 1: In Vitro Activity of **SR3335**

Parameter	Value	Cell Line/System	Description
Binding Affinity (Ki)	220 nM	Radioligand binding assay with RORα Ligand Binding Domain (LBD)	Measures the direct binding affinity of SR3335 to the RORα protein.[6]
Functional Potency (IC50)	480 nM	HEK293 cells (cotransfection assay)	Concentration of SR3335 required to inhibit 50% of the constitutive activity of RORα.[6]
Target Gene Suppression	Significant suppression	HepG2 cells	SR3335 (at 5 μM) suppressed the mRNA expression of Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[1][2]

Table 2: In Vivo Pharmacokinetics and Efficacy of **SR3335** in a Diet-Induced Obese (DIO) Mouse Model

Parameter	Value	Experimental Conditions	Description
Dosage	15 mg/kg b.i.d., i.p.	6-day treatment	Dosage regimen administered to DIO mice.[1][2][3]
Peak Plasma Concentration (Cmax)	~9 μ M	0.5 hours post 10 mg/kg i.p. injection	Maximum concentration of SR3335 observed in mouse plasma.[1][2]
Plasma Concentration at 4h	>360 nM	Following a single 10 mg/kg i.p. injection	Sustained plasma levels of SR3335.[1][2]
Gluconeogenesis	Significant suppression	Pyruvate Tolerance Test	SR3335-treated mice showed lower plasma glucose levels following a pyruvate challenge.[1][2][3]
Target Gene Suppression (Liver)	Significant suppression of Pepck and Nr1d1	6-day treatment	In vivo effect on ROR α target gene expression. Notably, G6pase expression was not significantly suppressed.[1][2]

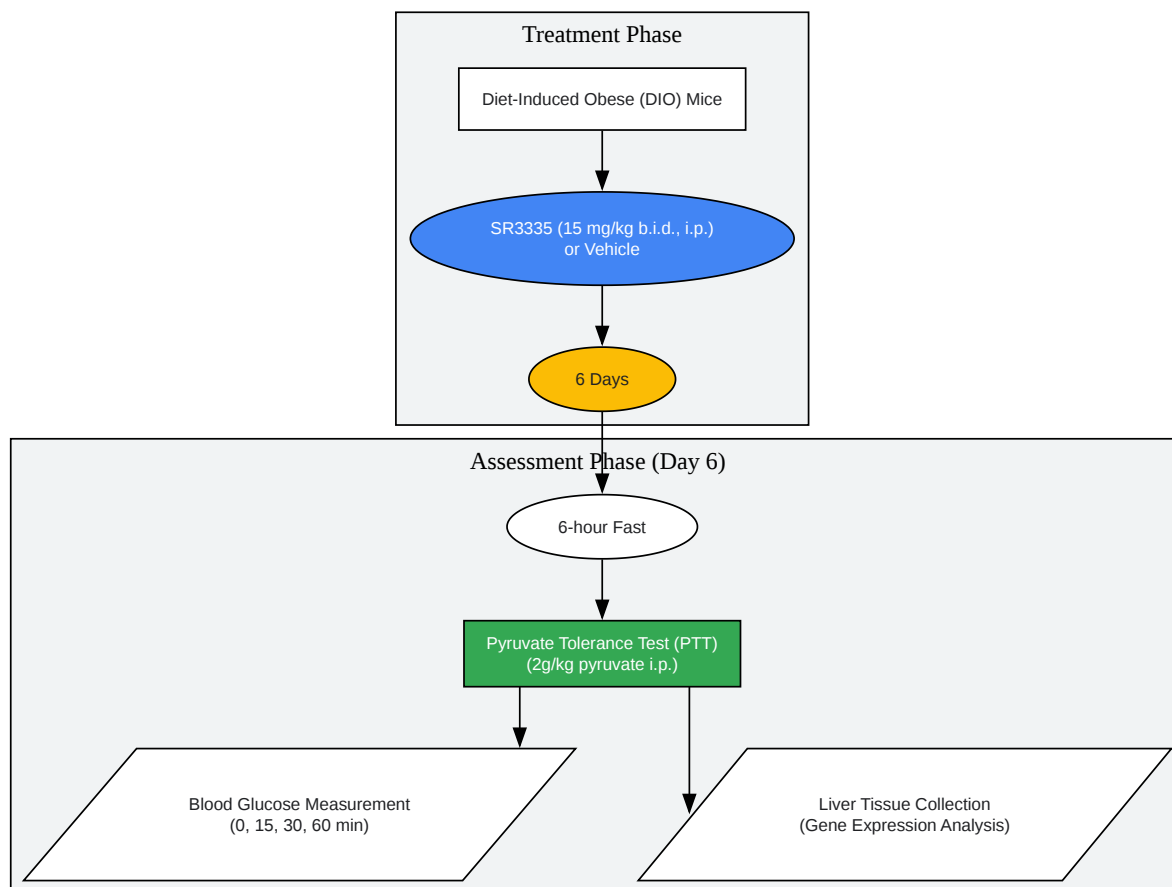
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **SR3335** and the experimental workflow for the in vivo studies.



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Caption: Mechanism of action of **SR3335** as a ROR α inverse agonist.



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